3-(3,4-Dichlorobenzoyl)acrylic acid

Description

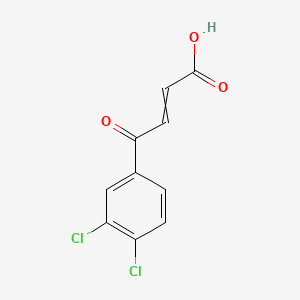

3-(3,4-Dichlorobenzoyl)acrylic acid is a chlorinated aromatic compound featuring a benzoyl group substituted with two chlorine atoms at the 3- and 4-positions, conjugated to an acrylic acid moiety. For example, 3,4-dichlorobenzoyl chloride (a precursor) is synthesized by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Derivatives like 3-(dichlorophenyl)isocoumarins, synthesized via condensation of homophthalic acid with dichlorobenzoyl chlorides, exhibit notable herbicidal and fungicidal activities . This suggests that this compound may serve as an intermediate or bioactive compound in agrochemical research.

Properties

Molecular Formula |

C10H6Cl2O3 |

|---|---|

Molecular Weight |

245.06 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15) |

InChI Key |

XIZWELOARFUPLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-(3,4-Dichlorobenzoyl)acrylic acid features both an acrylic acid moiety and a dichlorobenzoyl group. Its molecular formula is CHClO, with a molecular weight of approximately 232.07 g/mol. The compound contains a double bond between the first two carbon atoms of the acrylic part, conjugated with the aromatic ring from the dichlorobenzoyl group, which influences its chemical reactivity and biological activity.

Pharmaceutical Applications

The compound has garnered attention for its biological activities, particularly in medicinal chemistry. Research indicates that this compound can interact with various biological targets, suggesting potential therapeutic applications:

- Antibacterial Activity : The compound is being explored as a precursor for synthesizing antibacterial agents. Its structural similarity to known antibiotics allows it to serve as an intermediate in the development of new drugs targeting bacterial infections .

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Enzyme Inhibition : The ability to inhibit specific enzymes suggests that this compound could be utilized in designing targeted therapies for diseases where such enzymes play a critical role.

Material Science Applications

In addition to its pharmaceutical relevance, this compound finds applications in material science:

- Biomaterials : The compound is being investigated for use in developing biomaterials due to its favorable mechanical properties and biocompatibility. This includes potential applications in surgical implants and drug delivery systems .

- Polymer Chemistry : It can be used as a monomer in polymer synthesis, contributing to the development of new polymers with tailored properties for specific applications like coatings and adhesives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including Friedel-Crafts acylation. Various methods have been documented for creating derivatives that enhance its biological activities or alter its physical properties:

- Friedel-Crafts Acylation : This method employs aromatic compounds as substrates to introduce the dichlorobenzoyl group into the acrylic framework.

- Hydrazone Derivatives : The compound can be transformed into hydrazone derivatives which may exhibit enhanced pharmacological properties compared to the parent compound .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- A study demonstrated its antibacterial properties through structure-activity relationship (SAR) analysis, indicating that modifications at specific positions on the aromatic ring can significantly enhance activity against resistant bacterial strains .

- Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal stability compared to traditional materials, suggesting its utility in advanced material applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The dichlorobenzoyl group enhances electrophilicity and lipophilicity compared to hydroxylated analogs like caffeic acid.

- Chlorination increases molecular weight and may improve stability against oxidative degradation.

Table 2: Bioactivity Comparison

Key Observations :

- Dichlorobenzoyl-containing compounds (e.g., isocoumarins) show potent herbicidal activity, suggesting that this compound could be explored for similar uses.

- Caffeic acid’s hydroxyl groups confer antioxidant properties, whereas chlorinated analogs prioritize pesticidal efficacy.

Key Observations :

- Dichlorobenzoyl chlorides are versatile precursors, enabling high-yield syntheses of complex molecules.

- Lower yields in allyl derivatives (e.g., 40% for compound 7c ) suggest steric challenges in condensation reactions.

Preparation Methods

Enamine Formation and Reactivity

The synthesis begins with the formation of an enamine intermediate derived from acrylic acid esters. By reacting methyl acrylate with a secondary amine (e.g., dimethylamine), the enamine system (3-dimethylaminoacrylic acid methyl ester) is generated. This intermediate directs electrophilic attack to the α-carbon of the acrylic acid framework, circumventing competing N-acylation side reactions. The enamine’s electron-rich β-carbon facilitates selective benzoylation, a critical advantage highlighted in EP0176846B1.

Acylation with 3,4-Dichlorobenzoyl Chloride

The enamine undergoes C-acylation with 3,4-dichlorobenzoyl chloride in anhydrous dioxane or toluene, catalyzed by triethylamine as a base. The reaction proceeds at 20–110°C under normal pressure, achieving stoichiometric equivalence between the enamine and acyl chloride. This step yields 3-dimethylamino-2-(3,4-dichlorobenzoyl)acrylic acid methyl ester, characterized by its crystalline structure post-recrystallization from cyclohexane.

Table 1: Representative Acylation Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Dioxane, toluene |

| Temperature | 20–110°C |

| Base | Triethylamine |

| Molar Ratio (Acyl chloride:Enamine) | 1:1 |

| Yield (Typical) | 70–85% (inferred) |

Hydrolysis and Saponification: Conversion to the Carboxylic Acid

Acidic Hydrolysis of the Enamine

The enamine group is hydrolyzed under acidic conditions (e.g., HCl/water) to replace the dimethylamino group with a hydroxyl group. Subsequent dehydration forms the α,β-unsaturated ester, 2-(3,4-dichlorobenzoyl)acrylic acid methyl ester. This step ensures retention of the double bond critical to the acrylic acid structure.

Ester Saponification

The methyl ester undergoes alkaline hydrolysis using aqueous NaOH or KOH, followed by acidification to precipitate the free carboxylic acid. This step achieves near-quantitative conversion, with yields exceeding 90% under optimized conditions.

Table 2: Hydrolysis and Saponification Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Enamine Hydrolysis | 1M HCl, 60°C, 4h | β-Hydroxy intermediate |

| Dehydration | Reflux, toluene | α,β-Unsaturated ester |

| Saponification | 2M NaOH, ethanol, 80°C | Carboxylic acid |

Alternative Methodologies and Comparative Analysis

Direct Acylation of Acrylic Acid

Attempts to acylate acrylic acid directly with 3,4-dichlorobenzoyl chloride face challenges due to the carboxylic acid’s poor nucleophilicity. While Lewis acids (e.g., AlCl₃) can activate the acyl chloride, competing polymerization of acrylic acid limits practicality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dichlorobenzoyl)acrylic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3,4-dichlorobenzoyl chloride (prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride) with acrylic acid derivatives under anhydrous conditions. Reaction monitoring via TLC and purification by recrystallization or column chromatography is recommended. Thionyl chloride facilitates acyl chloride formation, critical for efficient coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated solvents like DMSO-d₆) confirm structural features, such as the α,β-unsaturated carbonyl system and aromatic substitution patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate functional groups.

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95% by area normalization). Cross-reference with PubChem data for validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and operate in a fume hood. The compound’s corrosive nature (Skin Corr. 1B classification) necessitates strict storage in combustible corrosive hazardous material cabinets (≤25°C). Dispose via regulated waste streams per local guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to address twinning or disorder. Validate against the Cambridge Structural Database (CSD) for similar compounds. Optimize crystallization via solvent screening (e.g., ethanol/water mixtures) and slow evaporation. For ambiguous electron density, employ difference Fourier maps and restraint refinement .

Q. What strategies elucidate the coordination chemistry of this compound with transition metals?

- Methodological Answer : Synthesize metal complexes under inert atmospheres (argon/glovebox). Characterize via single-crystal XRD (SHELXL refinement) and spectroscopic methods (UV-Vis, EPR). Titration experiments (e.g., Job’s plot) determine stoichiometry. DFT calculations (Gaussian/ORCA) model binding modes and electronic properties .

Q. How does substituent positioning (3,4-dichloro vs. 2,4-dichloro) affect the compound’s reactivity and bioactivity?

- Methodological Answer : Perform comparative studies using analogs (e.g., 2,4-dichloro derivatives). Assess electronic effects via Hammett σ constants and steric parameters. Bioactivity assays (enzyme inhibition, cytotoxicity) paired with QSAR models quantify structure-activity relationships. HPLC-MS tracks metabolic stability differences in vitro .

Q. What analytical workflows address impurities in this compound batches?

- Methodological Answer : Combine LC-MS for impurity profiling (e.g., unreacted starting materials) and preparative HPLC for isolation. Structural elucidation of impurities via high-resolution MS and 2D NMR (COSY, HSQC). Optimize synthetic conditions (e.g., reaction time, stoichiometry) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.